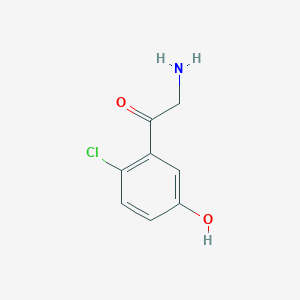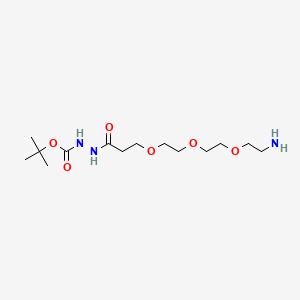
1-(Thiophen-2-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-2-yl)pentan-1-amine is an organic compound with the molecular formula C9H15NS It features a thiophene ring, a five-membered aromatic ring containing sulfur, attached to a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-yl)pentan-1-amine typically involves the reaction of thiophene derivatives with appropriate amine precursors. One common method is the alkylation of thiophene with a pentan-1-amine derivative under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the coupling process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-yl)pentan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
1-(Thiophen-2-yl)pentan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the amine group can form hydrogen bonds with biological molecules, modulating their activity . These interactions contribute to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene.
Thiophene-2-ethylamine: Another thiophene derivative with applications in medicinal chemistry.
Uniqueness: 1-(Thiophen-2-yl)pentan-1-amine stands out due to its unique combination of a thiophene ring and a pentan-1-amine chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H15NS |
|---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
1-thiophen-2-ylpentan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-8H,2-3,5,10H2,1H3 |
InChI Key |
XOFHPRWKOBDSSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)




![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)



![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)
